molecular formula C18H20N2O4 B268743 4-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

4-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

Numéro de catalogue B268743
Poids moléculaire: 328.4 g/mol
Clé InChI: FRGILXHOITVNQH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its therapeutic potential in cancer treatment. Sorafenib has been shown to inhibit the activity of several protein kinases, including Raf kinase, VEGFR, and PDGFR, which are involved in tumor growth and angiogenesis.

Mécanisme D'action

Sorafenib inhibits the activity of several protein kinases, including Raf kinase, VEGFR, and PDGFR. Raf kinase is involved in the MAPK/ERK signaling pathway, which is important for cell proliferation and survival. VEGFR and PDGFR are involved in angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to growing tumors. By inhibiting these protein kinases, Sorafenib can slow down tumor growth and angiogenesis.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects. It can induce apoptosis, which is programmed cell death, in cancer cells. It can also inhibit tumor cell proliferation and angiogenesis. Sorafenib has been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects in cancer treatment.

Avantages Et Limitations Des Expériences En Laboratoire

Sorafenib has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its therapeutic potential in cancer treatment, which provides a wealth of information for researchers. However, Sorafenib also has some limitations for lab experiments. It can be toxic to normal cells at high concentrations, which can limit its use in some experiments. It can also have off-target effects, which can complicate the interpretation of results.

Orientations Futures

There are several future directions for Sorafenib research. One direction is to study the combination of Sorafenib with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study the use of Sorafenib in other types of cancer, such as breast cancer and lung cancer. It may also be possible to develop new derivatives of Sorafenib that have improved therapeutic properties. Finally, it may be possible to develop new inhibitors that target the same protein kinases as Sorafenib but with different mechanisms of action.

Méthodes De Synthèse

Sorafenib is a synthetic molecule that was first developed by Bayer Pharmaceuticals. The synthesis of Sorafenib involves several steps, including the reaction of 4-aminophenol with 4-nitrobenzoic acid to form 4-nitrophenyl-4-aminophenol. The nitro group is then reduced to an amino group using hydrogen gas and a palladium catalyst. The resulting compound is then reacted with 2-methoxyethyl isocyanate to form the carbamate derivative. The final step involves the reaction of the carbamate derivative with 4-(4-aminophenyl)butyric acid to form Sorafenib.

Applications De Recherche Scientifique

Sorafenib has been extensively studied for its therapeutic potential in cancer treatment. It has been shown to inhibit the activity of several protein kinases, including Raf kinase, VEGFR, and PDGFR, which are involved in tumor growth and angiogenesis. Sorafenib has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

Propriétés

Nom du produit

4-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

Formule moléculaire

C18H20N2O4

Poids moléculaire

328.4 g/mol

Nom IUPAC

4-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C18H20N2O4/c1-23-12-11-19-17(21)13-3-7-15(8-4-13)20-18(22)14-5-9-16(24-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)

Clé InChI

FRGILXHOITVNQH-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC

SMILES canonique

COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.